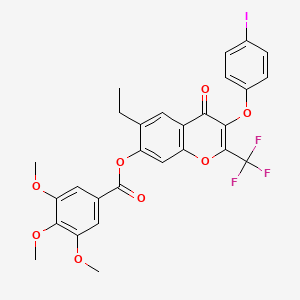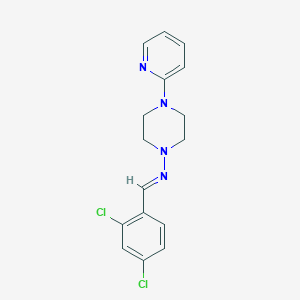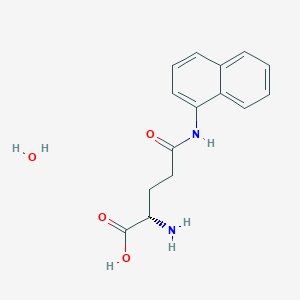
6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes an iodophenoxy group, a trifluoromethyl group, and a trimethoxybenzoate ester. These structural features contribute to its distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between an appropriate phenol derivative and an ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction, where the phenolic hydroxyl group of the chromen-4-one intermediate reacts with 4-iodophenol in the presence of a suitable base like potassium carbonate.
Esterification: The final step involves the esterification of the chromen-4-one intermediate with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the chromen-4-one core.
Substitution: Compounds with nucleophilic groups replacing the iodine atom.
Scientific Research Applications
6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-3-(4-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar structure but with a bromine atom instead of iodine.
6-Ethyl-3-(4-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodophenoxy group in 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its bromine or chlorine analogs.
Properties
Molecular Formula |
C28H22F3IO8 |
|---|---|
Molecular Weight |
670.4 g/mol |
IUPAC Name |
[6-ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C28H22F3IO8/c1-5-14-10-18-20(13-19(14)40-27(34)15-11-21(35-2)24(37-4)22(12-15)36-3)39-26(28(29,30)31)25(23(18)33)38-17-8-6-16(32)7-9-17/h6-13H,5H2,1-4H3 |
InChI Key |
CKNXRJBXNHBCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC(=C(C2=O)OC4=CC=C(C=C4)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide](/img/structure/B11993967.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11993975.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)

![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)


